4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole
Description
4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole is a substituted oxazole derivative characterized by three distinct functional groups:
- A 4-fluorophenyl group at position 2, introducing halogen-mediated hydrophobic and electrostatic effects.
- An isobutylthio group at position 5, enhancing lipophilicity and steric bulk compared to smaller alkylthio substituents.
This compound belongs to a class of heterocyclic molecules widely investigated for pharmaceutical applications due to their structural versatility and capacity to interact with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-(2-methylpropylsulfanyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3S2/c1-12(2)11-26-19-18(27(23,24)16-9-5-14(20)6-10-16)22-17(25-19)13-3-7-15(21)8-4-13/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFXDHNWTXHFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions, where the halogen atoms on the aromatic rings are replaced by nucleophiles.
Attachment of the Isobutylthio Group: This step often involves a thiolation reaction, where an isobutylthiol is reacted with the oxazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutylthio group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular modeling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
- Halogen Substitution: Compounds with 4-chlorophenyl or 4-fluorophenyl groups (e.g., compounds 4 and 5 in –3) exhibit isostructural crystal packing, with minor adjustments for Cl vs. F substituents . The target compound’s 4-chlorophenyl sulfonyl group may enhance hydrogen bonding or π-stacking compared to non-sulfonyl analogs.
Pharmacological Potential
While direct data are unavailable, structural parallels suggest:
- Antimicrobial Activity: Thiazole analogs (e.g., compound 4 in ) exhibit antimicrobial properties, likely due to halogen and sulfur moieties disrupting microbial membranes .
- Enzyme Inhibition: Isoxazole derivatives with chlorophenyl groups () inhibit 5-lipoxygenase, a target for anti-inflammatory drugs. The target compound’s sulfonyl group may enhance binding to enzyme active sites .
Biological Activity
The compound 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole (CAS No. 303152-05-8) is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial activity, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H15ClF2O3S
- Molecular Weight : 408.8 g/mol
- InChI Key : DXNYORROHQYNOR-UHFFFAOYSA-N
- SMILES : O=S(=O)(C1=CC=C(Cl)C=C1)CC(O)(C2=CC=C(F)C=C2)C3=CC=C(F)C=C3...
The structural features of this compound contribute to its biological activity, particularly the presence of the sulfonamide functional group and the oxazole ring.
Antibacterial Activity
Recent studies have demonstrated that derivatives of sulfonamides exhibit significant antibacterial properties. The compound has shown moderate to strong activity against various bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
The activity was assessed using standard antibacterial screening methods, revealing that the compound's derivatives could serve as effective agents against resistant bacterial strains .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against:
- Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
- Urease : Inhibition of urease is significant for treating infections caused by Helicobacter pylori and other urease-producing pathogens.
The IC50 values for various derivatives indicate potent inhibition, with some compounds showing IC50 values as low as 0.63 µM, making them more effective than traditional inhibitors .
Case Studies and Research Findings
-
Antibacterial Screening :
- A series of compounds synthesized from the oxazole framework were tested against a panel of bacteria. The results indicated that modifications to the sulfonamide group enhanced antibacterial efficacy.
- For instance, compounds with additional halogen substitutions exhibited improved activity against Bacillus subtilis.
-
Enzyme Inhibition Studies :
- AChE inhibition assays were conducted using a spectrophotometric method. The results indicated that the compound significantly inhibited AChE activity compared to control groups.
- Urease inhibition was evaluated using a colorimetric assay, confirming that several derivatives possessed strong urease inhibitory activity.
Summary of Findings
| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Moderate | Effective against resistant strains |
| Antibacterial | Bacillus subtilis | Strong | Enhanced by structural modifications |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 0.63 | Higher efficacy than standard inhibitors |
| Enzyme Inhibition | Urease | 1.13 | Potential for treating H. pylori |
Q & A
Q. What are the common synthetic routes for synthesizing 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole?
- Methodology : Synthesis typically involves multi-step reactions:
- Oxazole ring formation : Cyclization of precursors like 4-fluorobenzaldehyde or thioamide derivatives under acidic/basic conditions.
- Sulfonylation : Reaction with 4-chlorophenylsulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group.
- Thioether linkage : Alkylation with isobutyl thiol via nucleophilic substitution (e.g., using NaH in DMF).
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak at m/z 482.05).
- X-ray Crystallography : Resolves bond angles and molecular packing in solid-state forms.
- HPLC : Assess purity (>95% by reverse-phase C18 columns) .
Q. What preliminary biological assays are recommended for initial pharmacological screening?
- Assay Design :
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, PC-3) with IC as a potency metric.
- Enzyme Inhibition : Fluorescence-based assays for COX-1/COX-2 or kinase targets (e.g., IC < 10 µM suggests therapeutic potential) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Substituent Variation : Synthesize analogs with halogens (Br, F), alkyl chains, or heterocycles (e.g., thiophene instead of furan).
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., sulfonyl group’s role in receptor binding).
- In Vitro Testing : Compare IC values across analogs to correlate structural changes with activity. For example, replacing isobutylthio with benzylthio may enhance lipophilicity and membrane permeability .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Analytical Framework :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Dose-Response Validation : Repeat experiments with a wider concentration range (e.g., 0.1–100 µM) to confirm reproducibility.
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-((4-bromophenyl)sulfonyl) analogs) to identify trends in activity .
Q. What computational methods are suitable for predicting binding affinity with target receptors?
- In Silico Strategies :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study ligand-receptor stability over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs.
- ADMET Prediction : SwissADME or pkCSM to assess solubility, CYP450 interactions, and toxicity risks (e.g., hepatotoxicity flags) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
